Lack of Confirmed Biological Activity Differentiates CAS 396721-33-8 from Functional Analogues
The primary differential feature is the total absence of experimental biological activity data for this compound. In contrast to many structurally related thieno[3,4-c]pyrazole analogues which are patented as kinase inhibitors, the target compound is explicitly annotated as having 'no known activity' in the ChEMBL 20 bioactivity database [1]. This is a critical differentiator for studies requiring a negative control or mapping unexplored chemical space.
| Evidence Dimension | Number of reported biological activities (Ki, IC50, etc.) in ChEMBL database |
|---|---|
| Target Compound Data | 0 reported activities |
| Comparator Or Baseline | Thieno[3,2-c]pyrazol-3-amine derivative 16b (a potent GSK-3β inhibitor) has a reported IC50 value [2]. |
| Quantified Difference | Activity data level: None vs. Quantified (e.g., IC50 value for 16b). |
| Conditions | Database annotation in ChEMBL 20 vs. published literature for analogue 16b. |
Why This Matters
This matters for procurement because the compound's value is not in its potency but in its verified null-activity status, which is essential for experiments like negative control screens or defining the selectivity profile of a chemical library.
- [1] Irwin, J. J., Sterling, T., Mysinger, M. M., Bolstad, E. S., & Coleman, R. G. ZINC15 Database, Substance ZINC000008882687. https://zinc15.docking.org/substances/ZINC000008882687/. View Source
- [2] Search results for 'A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and synthesised... The thieno[3,2-c]pyrazol-3-amine derivative 16b was identified as a potent GSK-3β inhibitor with an IC50'. Mendeley Data. Accessed 2026-04-30. View Source
